



Application Notes and Protocols: Synthesis of MK-6186

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Compound of Interest		
Compound Name:	MK-6186	
Cat. No.:	B1613805	Get Quote

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Introduction

MK-6186 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of HIV-1 infection.[1][2] It exhibits significant activity against wild-type HIV and common NNRTI-resistant mutant strains.[2][3][4][5] These application notes provide a detailed overview of a process development synthesis of **MK-6186**, intended for researchers, scientists, and drug development professionals. The described synthetic route focuses on regiocontrol and efficiency, achieving a 35% overall yield in six steps from readily available starting materials.[1][6]

Chemical Structure:

Molecular Formula: C21H12Cl2N6O[7][8][9]

Molecular Weight: 435.27 g/mol [7][9]

CAS Number: 1034474-19-5[7]

Synthetic Pathway Overview

A new synthetic route for **MK-6186** has been developed to overcome limitations of previous medicinal chemistry routes, such as the use of toxic reagents and poor regioselectivity.[1][6] The key strategy involves the selective N-alkylation of a hydrazone intermediate to ensure the



desired regiochemistry. The synthesis begins with the formylation of 4-bromo-1-chloro-2-fluorobenzene to produce the key aldehyde intermediate.[1][6]

Quantitative Data Summary

Step	Reaction	Starting Material	Product	Reagents	Solvent(s)	Yield (%)
1	Formylatio n	4-bromo-1- chloro-2- fluorobenz ene	6-Bromo-3- chloro-2- fluorobenz aldehyde	n- butyllithium , diisopropyl amine, DMF	THF	76
2	Hydrazone Formation	6-Bromo-3- chloro-2- fluorobenz aldehyde	Intermediat e Hydrazone (13)	Hydrazine derivative	Toluene	79
3	N- Alkylation	Intermediat e Hydrazone (13)	Alkylated Hydrazone	Appropriat e alkylating agent	-	-
4	Deprotectio n and Cyclisation	Alkylated Hydrazone	Penultimat e intermediat e (9)	Aqueous acid	-	-
5	Boc Deprotectio n	Penultimat e intermediat e (9)	MK-6186 (1)	-	-	-
Overall	Six Steps	MK-6186 (1)	35			

Data extracted from the process development synthesis described in Organic Process Research & Development.[1][6]



Experimental Protocols Synthesis of 6-Bromo-3-chloro-2-fluorobenzaldehyde (16)[1]

This protocol describes the formylation of 4-bromo-1-chloro-2-fluorobenzene (10) to yield the aldehyde intermediate (16).

Materials:

- 4-bromo-1-chloro-2-fluorobenzene (10) (7.0 kg, 33.4 mol)
- n-butyllithium (23% in hexane, 10.7 kg, 38.4 mol)
- Diisopropylamine (4.0 kg, 40.1 mol)
- Tetrahydrofuran (THF) (70 L)
- N,N-Dimethylformamide (DMF) (40 kg, 100.0 mol)
- Methyl tert-butyl ether (MTBE)
- Hexane
- Water

Procedure:

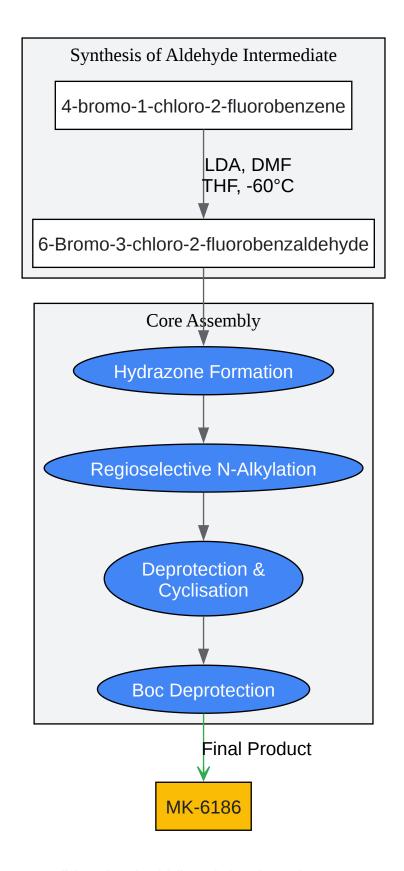
- LDA Preparation: In a 400 L vessel, charge n-butyllithium to a mixture of diisopropylamine and THF (35 L) at a temperature of 0–10 °C to prepare the lithium diisopropylamide (LDA) solution.
- Deprotonation: In a separate vessel, dissolve 4-bromo-1-chloro-2-fluorobenzene (10) in THF (35 L) and cool the solution to -60 °C.
- Add the prepared LDA solution to the solution of 10 over 1 hour, maintaining the temperature at -60 °C.



- Age the reaction mixture at -60 °C for an additional hour.
- Formylation: Add DMF at a rate sufficient to maintain the internal temperature between -55 and -50 °C.
- Age the mixture for 1 hour. Reaction completion can be monitored by HPLC.
- Work-up and Isolation: Quench the reaction with water and extract the product into MTBE.
- Perform a solvent switch to hexane.
- Cool the solution to -10 °C to induce crystallization of the product, 6-bromo-3-chloro-2-fluorobenzaldehyde (16).

Visualizations Synthetic Workflow of MK-6186



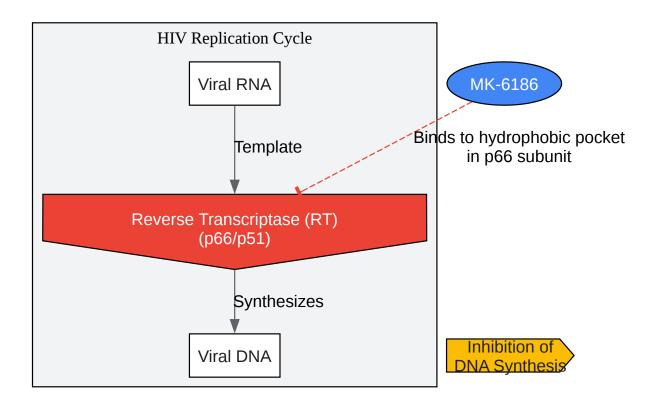


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Caption: Process flow for the synthesis of MK-6186.



Mechanism of Action: HIV Reverse Transcriptase Inhibition



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Caption: Inhibition of HIV-1 Reverse Transcriptase by MK-6186.

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